Decaethylene glycol dodecyl ether

Vue d'ensemble

Description

Decaethylene glycol dodecyl ether is a nonionic surfactant widely used in various scientific and industrial applications. It is known for its ability to reduce surface tension and enhance the solubility of hydrophobic compounds in aqueous solutions. The compound has the molecular formula C32H66O11 and a molecular weight of 626.86 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Decaethylene glycol dodecyl ether is typically synthesized through the ethoxylation of dodecyl alcohol with ethylene oxide. The reaction is carried out under alkaline conditions, often using a catalyst such as potassium hydroxide. The process involves the sequential addition of ethylene oxide to dodecyl alcohol, resulting in the formation of the desired ether .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale ethoxylation reactors. The reaction conditions are carefully controlled to ensure the desired degree of ethoxylation and product purity. The final product is typically purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Ether Bond Cleavage in Biodegradation

Decaethylene glycol dodecyl ether undergoes alkyl-ether bond scission during microbial degradation, releasing dodecanol and polyethylene glycol (PEG) derivatives. This reaction is critical in environmental breakdown pathways :

This biodegradation pathway reduces surfactant persistence in ecosystems, with PEG fragments requiring further ether scission for complete assimilation .

Synthetic Functionalization Reactions

The terminal hydroxyl group of this compound participates in esterification and substitution reactions. A notable example is its methacrylation for polymer synthesis :

Reaction:

| Parameter | Details |

|---|---|

| Yield | 85% (for DPEG10MA derivative) |

| Key Reagents | Methacryloyl chloride, triethylamine |

| Conditions | 0°C initial addition, 25°C stirring |

This reaction enables the surfactant to act as a monomer in amphiphilic polymer synthesis, broadening its industrial applications .

Oxidation Reactions

The terminal hydroxyl group oxidizes to form carboxylic acids under strong oxidizing conditions, akin to shorter-chain analogues like hexaethylene glycol monododecyl ether :

Reaction Pathway:

| Oxidizing Agent | Product | Notes |

|---|---|---|

| Potassium permanganate | Dodecyl-PEG₁₀-carboxylic acid | Requires acidic conditions. |

| Chromium trioxide | Aldehyde intermediates | Less common due to toxicity. |

Interaction with Proteins and Biomolecules

This compound’s surfactant properties enable solubilization of membrane proteins via hydrophobic interactions. It disrupts lipid bilayers, increasing membrane permeability :

Thermal and Photochemical Degradation

While specific data on C₁₂E₁₀ is sparse, polyoxyethylene surfactants generally degrade via:

-

Thermolysis : Chain scission at ethylene oxide units above 150°C.

-

Photooxidation : Radical formation under UV light, leading to PEG chain fragmentation.

Comparative Reactivity Table

Applications De Recherche Scientifique

Decaethylene glycol dodecyl ether, also known as decaethylene glycol monododecyl ether, is a nonionic surfactant with a wide array of applications, primarily stemming from its ability to reduce surface tension and enhance the solubility of hydrophobic substances in aqueous solutions . Its unique structure, featuring a long hydrophilic polyethylene glycol chain and a hydrophobic dodecyl group, gives it versatile properties that are valuable in biochemical research, drug delivery systems, and various industrial processes.

Applications in Biochemical Research

This compound is frequently employed as an emulsifier and solubilizer in biochemical assays and studies involving proteins and other biomolecules. It is particularly useful in characterizing protein-surfactant complexes and studying the interactions between biological molecules in solution. For example, it has been used to study the diffusion of proteins and nonionic micelles in agarose gels, providing insights into micelle formation and stability .

Case Study: Decaethylene glycol monododecyl ether was utilized in a study assessing the diffusion of proteins and nonionic micelles in agarose gels . These studies offer insight into how the compound influences the behavior of molecules in solutions.

Applications in Drug Delivery Systems

The compound has shown promise in drug delivery systems due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its nonionic nature minimizes irritation and toxicity, making it suitable for pharmaceutical applications. The interaction of this compound with lipid membranes can facilitate the transport of therapeutic agents across biological barriers.

Case Study: A study on dual-functional Brij-S20-modified nanocrystal formulation demonstrated enhanced intestinal transport and oral bioavailability of berberine, a poorly water-soluble compound, highlighting the potential of similar surfactants in improving drug delivery .

Other Applications

This compound is also used in various other chemical and immunological applications due to its surfactant properties .

Additional applications include:

Mécanisme D'action

The mechanism of action of decaethylene glycol dodecyl ether is primarily based on its ability to reduce surface tension and form micelles. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility in aqueous solutions. This property is particularly useful in drug delivery systems, where it enhances the solubility and bioavailability of hydrophobic drugs .

Comparaison Avec Des Composés Similaires

Polyethylene glycol dodecyl ether: Similar in structure but with varying degrees of ethoxylation.

Polyoxyethylene lauryl ether: Another nonionic surfactant with similar applications but different chain lengths.

Uniqueness: Decaethylene glycol dodecyl ether is unique due to its specific degree of ethoxylation, which provides an optimal balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing hydrophobic compounds and stabilizing emulsions .

Activité Biologique

Decaethylene glycol dodecyl ether (C12E10) is a nonionic surfactant widely utilized in various biochemical applications due to its unique properties as an emulsifier, solubilizer, and wetting agent. This compound belongs to the family of polyethylene glycol (PEG) derivatives and is characterized by its ability to reduce surface tension, facilitating the mixing of hydrophilic and hydrophobic substances. Its biological activity has garnered interest in fields such as pharmacology, microbiology, and biochemistry.

- Chemical Formula : C32H66O11

- Molecular Weight : 626.86 g/mol

- CAS Number : 9002-92-0

- Physical Form : Semi-solid at room temperature

This compound is particularly notable for its amphiphilic nature, which allows it to interact with both water and lipid phases.

This compound exhibits significant biological activity through its surfactant properties. It can disrupt lipid membranes, which is crucial for its applications in virology and microbiology. Studies have shown that it can enhance the virucidal activity of certain disinfectants against lipid-containing viruses by facilitating the extraction of lipids from viral envelopes, leading to viral inactivation .

Case Studies and Research Findings

-

Virucidal Activity :

- A study investigated the synergistic effects of this compound in combination with other surfactants against various viruses, including herpes simplex virus and respiratory syncytial virus. The results indicated a marked increase in virucidal efficacy when used in mixtures, highlighting its potential as a disinfectant component .

-

Protein Interaction :

- Research has explored the interactions between this compound and bovine serum albumin (BSA). The findings revealed that the surfactant could significantly alter the conformation of BSA, impacting its biological functions. This interaction is critical for applications in drug delivery systems where protein stability is essential .

- Micellization Studies :

Comparative Biological Activity Table

Applications

- Pharmaceuticals : Used as an excipient to improve drug solubility and stability.

- Disinfectants : Effective in formulations targeting lipid-enveloped viruses.

- Biochemical Research : Serves as a molecular tool for studying protein interactions and membrane dynamics.

Propriétés

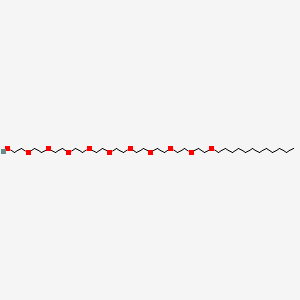

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOMQWDINDMFMPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863903 | |

| Record name | 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.